![molecular formula C17H19NO2 B267790 N-[(4-methylphenyl)methyl]-2-phenoxypropanamide](/img/structure/B267790.png)
N-[(4-methylphenyl)methyl]-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)methyl]-2-phenoxypropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a methyl group at the para position and a phenoxy group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]-2-phenoxypropanamide typically involves the reaction of 4-methylbenzylamine with 2-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-[(4-methylphenyl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: N-(4-methylbenzyl)-2-phenoxypropanamine.
Substitution: Various substituted phenoxypropanamides.
Applications De Recherche Scientifique
N-[(4-methylphenyl)methyl]-2-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Mécanisme D'action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
N-(4-methylbenzyl)benzamide: Similar structure but lacks the phenoxy group.
4-[(4-methylbenzyl)oxy]benzohydrazide: Contains a hydrazide group instead of the amide group.
N-(4-methylbenzyl)benzylamine: Similar structure but with an amine group instead of the amide .
Uniqueness: N-[(4-methylphenyl)methyl]-2-phenoxypropanamide is unique due to the presence of both the phenoxy and amide groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-13-8-10-15(11-9-13)12-18-17(19)14(2)20-16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3,(H,18,19) |
Clé InChI |
XVONRDSFTXGCDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


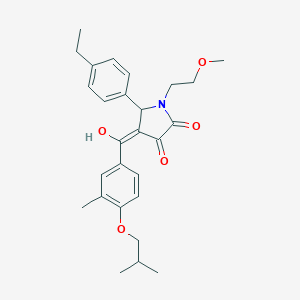
![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)
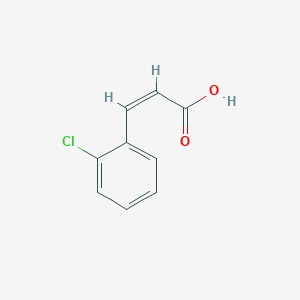
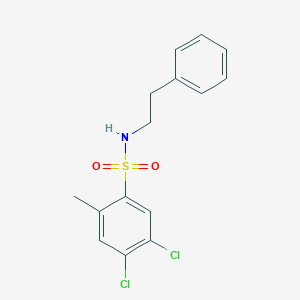
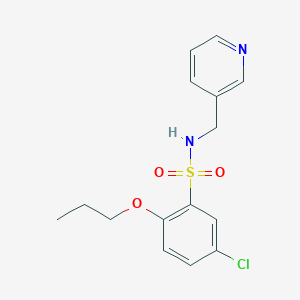
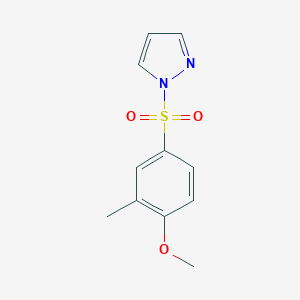

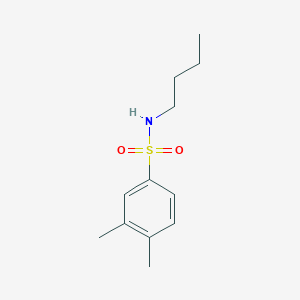
![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
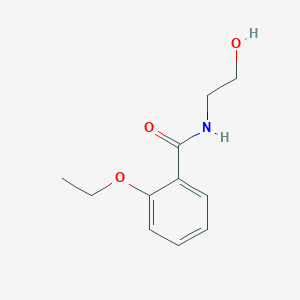
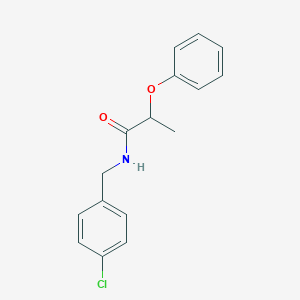
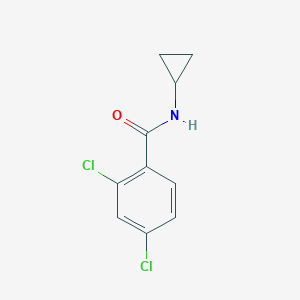
![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)
